Delmopinol

Übersicht

Beschreibung

Delmopinol is a tertiary amine surfactant developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning. Unlike other products on the market, this compound has comparably low antibacterial properties, which means it does not disrupt the natural balance of the oral microbiota . Instead, it counteracts new plaque formation by interfering with enzymes responsible for the synthesis of polysaccharides important for plaque matrix formation and stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Delmopinol (3-(4-Propylheptyl)-4-morpholinethanol) kann durch Reaktion von Oxazolidin [2,3-c] Morpholin mit einem Grignard-Reagenz synthetisiert werden . Der Prozess umfasst die folgenden Schritte:

- Herstellung von Oxazolidin [2,3-c] Morpholin.

- Reaktion mit einem Grignard-Reagenz zur Bildung von this compound.

- Optionale Umwandlung der this compound-Freibase in ein pharmazeutisch akzeptables Salz, wie z. B. Delmopinolhydrochlorid .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher, was für die Verwendung in Mundhygieneprodukten unerlässlich ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Delmopinol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Derivate von this compound erzeugen können.

Wissenschaftliche Forschungsanwendungen

Dental Hygiene and Antiplaque Agent

Delmopinol is primarily known for its role in dental hygiene. It is incorporated into mouth rinses and toothpaste due to its ability to reduce plaque formation and alleviate gingivitis.

Clinical Studies on Plaque Reduction

A clinical trial demonstrated that a 1% aqueous solution of this compound hydrochloride significantly reduced plaque accumulation on teeth compared to a placebo. In this study involving 14 healthy male volunteers, only 6% of surfaces treated with this compound showed visible plaque after seven days, compared to 89.3% for the placebo group .

Meta-Analyses of Efficacy

Meta-analyses have confirmed the efficacy of 0.2% this compound mouth rinse in promoting gingival health and controlling plaque. These analyses aggregate findings from multiple studies, reinforcing this compound's status as a third-generation antiplaque agent .

Treatment of Gingivitis and Periodontal Diseases

This compound has been evaluated for its effectiveness in treating gingivitis and other periodontal conditions.

Randomized Controlled Trials

A randomized controlled trial assessed the impact of this compound on peri-implant mucositis, a condition characterized by inflammation around dental implants. The study compared mechanical debridement alone with mechanical debridement combined with either this compound or chlorhexidine mouth rinse. The results indicated that this compound could significantly reduce bleeding on probing, suggesting its potential as an adjunctive treatment .

Long-Term Effects on Oral Microbiota

Research has shown that this compound not only reduces plaque but also influences the composition of oral microbiota positively without causing significant alterations in mucosal flora during treatment periods .

Food Safety Applications

Beyond oral health, this compound has been investigated for its antimicrobial properties in food safety.

Reduction of Pathogens on Food Surfaces

A study highlighted the effectiveness of this compound hydrochloride spray in reducing Salmonella on cantaloupe surfaces. This application showcases this compound's potential as a food safety agent, particularly in preventing foodborne illnesses .

Formulation Considerations

This compound is typically formulated at concentrations ranging from 0.2% to 1% for various applications.

| Formulation | Concentration | Application |

|---|---|---|

| Mouth Rinse | 0.2% | Antiplaque and gingivitis treatment |

| Topical Solution | 1% | Direct application for plaque control |

| Spray | Variable | Food safety applications |

Safety Profile and Side Effects

This compound has a well-established safety profile, with studies indicating minimal adverse effects when used as directed in oral care products . Its use in food safety applications also suggests a favorable toxicity profile.

Wirkmechanismus

Delmopinol exerts its effects by interacting with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums . It forms a barrier over teeth and gums, preventing microbial adhesion and colonization on the tooth and gum surface . This compound itself has no bactericidal activity but reduces the cohesive forces between bacteria, making removal by mechanical means easier .

Vergleich Mit ähnlichen Verbindungen

Chlorhexidine: A widely used antiseptic with strong antibacterial properties.

Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.

Comparison:

Antibacterial Properties: Unlike chlorhexidine and cetylpyridinium chloride, delmopinol has low antibacterial properties, which means it does not disrupt the natural oral microbiota.

Mechanism of Action: this compound works by preventing microbial adhesion rather than killing bacteria, making it unique among oral hygiene agents.

This compound’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.

Biologische Aktivität

Delmopinol is a cationic surfactant primarily recognized for its application in oral hygiene products, particularly as an antiplaque agent in mouth rinses. Its biological activity revolves around its ability to disrupt biofilm formation, reduce plaque accumulation, and improve gingival health. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its effectiveness:

- Disruption of Plaque Matrix : this compound lowers the viscosity of glucans in the plaque matrix, making it easier to remove plaque mechanically .

- Inhibition of Bacterial Adhesion : It reduces the production of salivary pellicle, which is crucial for bacterial adhesion on tooth surfaces .

- Interference with Biofilm Formation : this compound interferes with the adherence of bacteria to the existing biofilm, thereby preventing further colonization .

Clinical Studies and Findings

Numerous clinical trials have evaluated the efficacy of this compound in reducing plaque and improving gingival health. Below are summaries of key studies:

Study Overview

Efficacy in Plaque and Gingivitis Reduction

This compound has been shown to effectively reduce both plaque formation and gingivitis:

- In a study comparing this compound with chlorhexidine, this compound resulted in a 13% lower plaque index after six months compared to placebo . Chlorhexidine was more effective overall but caused more adverse effects.

- A dose-response relationship was noted, with higher concentrations leading to greater reductions in plaque and improved gingival health .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study A : A patient with chronic gingivitis used a this compound mouth rinse for three months, resulting in a significant reduction in gingival bleeding (up to 36%) and improved oral hygiene scores .

- Case Study B : In a cohort of elderly patients, this compound was well-tolerated and led to a marked decrease in plaque accumulation without significant adverse effects compared to traditional mouth rinses .

Side Effects and Tolerability

While this compound is generally well-tolerated, some users have reported side effects such as:

These side effects are typically mild and resolve upon discontinuation of the product.

Eigenschaften

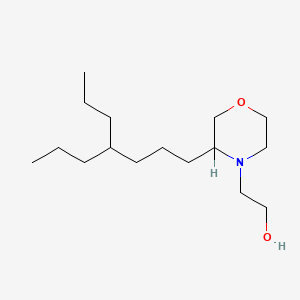

IUPAC Name |

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOWAYMMZCQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCCC1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868552 | |

| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79874-76-3 | |

| Record name | Delmopinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmopinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMOPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?

A1: this compound hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].

Q2: How does this compound hydrochloride impact the structural integrity of dental plaque?

A2: this compound hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. This compound reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].

Q3: Does this compound hydrochloride directly kill bacteria found in dental plaque?

A3: While this compound hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].

Q4: How does this compound hydrochloride interact with salivary pellicles?

A4: The interaction of this compound hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of this compound to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of this compound hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.

Q6: Are there studies on this compound hydrochloride's compatibility with various dental materials or its catalytic properties?

A6: The provided abstracts predominantly focus on this compound hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.

Q7: Is there information available on how modifications to the this compound hydrochloride structure affect its activity?

A7: The provided research abstracts do not delve into specific structure-activity relationship studies for this compound hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.

Q8: Do the abstracts offer insights into SHE regulations concerning this compound hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?

A8: The abstracts primarily concentrate on this compound hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.

Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to this compound hydrochloride?

A9: The provided research primarily emphasizes the effects of this compound hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.

Q10: Is there information on the environmental impact of this compound hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?

A10: The provided research abstracts primarily focus on the effects of this compound hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.

Q11: Do the research abstracts touch upon the research infrastructure supporting this compound hydrochloride development, its historical context, or potential cross-disciplinary applications?

A11: The abstracts concentrate on this compound hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.

Q12: Does this compound hydrochloride impact the composition of the oral microbiota?

A14: Research suggests that this compound hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].

Q13: How does the duration of this compound hydrochloride rinsing affect its efficacy in inhibiting plaque growth?

A15: A study evaluating different rinse times (15, 30, and 60 seconds) with this compound hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].

Q14: Are there any reported side effects associated with this compound hydrochloride use?

A16: Commonly reported side effects of this compound hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.